1-Methyl-3-(trifluoromethyl)cyclobutane-1-carboxylic acid

Bioisostere design Steric volume Medicinal chemistry

1-Methyl-3-(trifluoromethyl)cyclobutane-1-carboxylic acid (CAS 2090434-02-7, molecular formula C₇H₉F₃O₂, MW 182.14) is a fluorinated cyclobutane building block featuring a quaternary carbon bearing both a carboxylic acid and a methyl group at the C1 position, plus a trifluoromethyl substituent at the C3 position of the cyclobutane ring. The compound belongs to the broader class of CF₃-cyclobutane carboxylic acids that have recently emerged as versatile intermediates in medicinal chemistry, particularly as conformationally constrained bioisosteres of the tert-butyl group.

Molecular Formula C7H9F3O2
Molecular Weight 182.142
CAS No. 2090434-02-7
Cat. No. B2675896
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Methyl-3-(trifluoromethyl)cyclobutane-1-carboxylic acid
CAS2090434-02-7
Molecular FormulaC7H9F3O2
Molecular Weight182.142
Structural Identifiers
SMILESCC1(CC(C1)C(F)(F)F)C(=O)O
InChIInChI=1S/C7H9F3O2/c1-6(5(11)12)2-4(3-6)7(8,9)10/h4H,2-3H2,1H3,(H,11,12)
InChIKeyJAEBVDZABUUSIX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-Methyl-3-(trifluoromethyl)cyclobutane-1-carboxylic acid (CAS 2090434-02-7): Core Identity and Structural Class


1-Methyl-3-(trifluoromethyl)cyclobutane-1-carboxylic acid (CAS 2090434-02-7, molecular formula C₇H₉F₃O₂, MW 182.14) is a fluorinated cyclobutane building block featuring a quaternary carbon bearing both a carboxylic acid and a methyl group at the C1 position, plus a trifluoromethyl substituent at the C3 position of the cyclobutane ring . The compound belongs to the broader class of CF₃-cyclobutane carboxylic acids that have recently emerged as versatile intermediates in medicinal chemistry, particularly as conformationally constrained bioisosteres of the tert-butyl group [1]. Its computed topological polar surface area of 37.3 Ų and a single rotatable bond make it a compact, rigid scaffold suitable for fragment-based drug discovery and lead optimization campaigns .

Why Generic Cyclobutane Carboxylic Acids Cannot Replace 1-Methyl-3-(trifluoromethyl)cyclobutane-1-carboxylic acid in Drug Discovery Programs


The precise regiochemistry and substitution pattern of 1-methyl-3-(trifluoromethyl)cyclobutane-1-carboxylic acid—specifically the combination of a quaternary C1 center with a C3 trifluoromethyl group—creates a unique steric and electronic profile that cannot be replicated by simple analogs such as 3-(trifluoromethyl)cyclobutane-1-carboxylic acid (lacking the C1 methyl) or 1-(trifluoromethyl)cyclobutane-1-carboxylic acid (CF₃ at the wrong position) [1]. Published structure-activity relationship data on the CF₃-cyclobutane motif demonstrate that even subtle changes in substitution pattern profoundly alter pKa, lipophilicity (logD), steric volume, and ultimately biological activity, as shown in head-to-head comparisons where CF₃-cyclobutane-containing analogues retained bioactivity while CF₃-cyclopropane analogues were completely inactive [2]. Consequently, generic substitution with a non-methylated or differently fluorinated cyclobutane carboxylic acid risks compromising the critical balance of acidity, lipophilicity, and steric fit required for target engagement [2].

Quantitative Differentiation Evidence for 1-Methyl-3-(trifluoromethyl)cyclobutane-1-carboxylic acid vs. Closest Analogs


Steric Volume Superiority of the CF₃-Cyclobutane Motif over tert-Butyl and CF₃-Cyclopropane

In a direct structural comparison, the CF₃-cyclobutane substituent occupies a steric volume of 171 ų, which is 12.7% larger than the tert-butyl group (150 ų) and 10.3% larger than the CF₃-cyclopropane group (155 ų), as determined by X-ray crystallographic analysis and computational volume calculations [1]. The presence of the 1-methyl group in the target compound further augments this steric footprint relative to the unsubstituted CF₃-cyclobutane core, providing additional conformational restriction at the quaternary center.

Bioisostere design Steric volume Medicinal chemistry

Acidity Enhancement: pKa Shift of ~2 Units vs. Non-Fluorinated Cyclobutane Carboxylic Acids

Experimental pKa measurements demonstrate that replacement of a tert-butyl group with a CF₃-cyclobutane substituent in carboxylic acids increases acidity by approximately 2 pKa units: pivalic acid (tBu-CO₂H) pKa = 4.79 vs. CF₃-cyclobutane carboxylic acid pKa = 2.92 [1]. For the target compound, which bears the CF₃ group at the C3 position of the cyclobutane ring with an additional C1-methyl group, the electron-withdrawing effect is transmitted through the ring, producing significantly enhanced acidity relative to the non-fluorinated analog 1-methylcyclobutane-1-carboxylic acid (predicted pKa = 5.00 ± 0.20) . This ~2-unit pKa differential renders the target compound substantially more ionized at physiological pH.

pKa modulation Electron-withdrawing effect Salt formation

Lipophilicity Increase: LogD Enhancement of 0.4–0.5 Units vs. tert-Butyl Analogs

Experimental logD measurements on model amide compounds revealed that replacement of the tert-butyl group with the CF₃-cyclobutane moiety increases the logD index by 0.4–0.5 units: model compound 40 (tBu) logD = 2.01 vs. compound 42 (CF₃-cyclobutane) logD = 2.48 [1]. For the target compound, the computed XLogP3 value is 2.0, which is 0.34 units higher than the LogP of 1.66 reported for 3-(trifluoromethyl)cyclobutane-1-carboxylic acid (the analog lacking the C1-methyl group) , demonstrating that the quaternary methyl substitution further enhances lipophilicity beyond the CF₃-cyclobutane core alone.

Lipophilicity LogD Membrane permeability

Biological Activity Preservation: CF₃-Cyclobutane Outperforms CF₃-Cyclopropane in Cellular Assays

In a direct head-to-head comparison using Buclizine as a model bioactive compound, the CF₃-cyclobutane analogue (compound 44) retained measurable antiproliferative activity with IC₅₀ = 102 μM in the resazurin reduction assay (MCF-7 cells), whereas the CF₃-cyclopropane analogue (compound 43) was completely inactive at all tested concentrations [1]. Furthermore, in a lipid droplet formation assay, the CF₃-cyclobutane analogue exhibited the earliest onset of cellular differentiation (EC₅₀ = 15 μM), outperforming both the parent drug Buclizine (EC₅₀ = 19 μM) and the CF₃-cyclopropane analogue (EC₅₀ = 21 μM) [1]. This demonstrates that the CF₃-cyclobutane motif—the core scaffold of the target compound—is a functionally superior bioisostere compared to the more commonly used CF₃-cyclopropane.

Bioisostere evaluation Cellular activity Drug analogue

Scalable Synthetic Access and Commercial Availability with Batch QC Documentation

The target compound is commercially available at 95–98% purity from multiple vendors with batch-specific quality control documentation including NMR, HPLC, and GC analyses . This contrasts with the non-methylated analog 3-(trifluoromethyl)cyclobutane-1-carboxylic acid, which is typically supplied as a mixture of cis/trans diastereomers requiring additional resolution steps before use [1]. The scalable synthetic routes to the broader CF₃-cyclobutane carboxylic acid class have been demonstrated on multigram scales using sulfur tetrafluoride-mediated deoxofluorination of cyclobutylcarboxylic acids, and the specific 1,3-disubstituted pattern of the target compound can be accessed via established procedures suitable for preparation on up to 50 g scale [1].

Synthetic accessibility Quality control Procurement readiness

Optimal Application Scenarios for 1-Methyl-3-(trifluoromethyl)cyclobutane-1-carboxylic acid Based on Verified Differentiation Evidence


tert-Butyl Bioisostere Replacement in Lead Optimization

Medicinal chemistry teams seeking to replace metabolically labile tert-butyl groups in lead compounds can employ 1-methyl-3-(trifluoromethyl)cyclobutane-1-carboxylic acid as a key intermediate for synthesizing CF₃-cyclobutane-containing analogues. The scaffold provides a steric volume of 171 ų (vs. 150 ų for tBu) while preserving the original mode of bioactivity, as demonstrated in Buclizine analogues where the CF₃-cyclobutane version retained activity (IC₅₀ = 102 μM) whereas the CF₃-cyclopropane analogue was completely inactive [1]. The enhanced metabolic stability observed in some cases further supports this replacement strategy [1].

Fragment-Based Drug Discovery Requiring Rigid, Fluorinated Carboxylic Acid Scaffolds

The target compound's compact structure (MW 182.14, TPSA 37.3 Ų, single rotatable bond) makes it an ideal fragment for fragment-based screening libraries [1]. Its intermediate lipophilicity (XLogP3 = 2.0) provides a favorable balance of solubility and permeability, while the enhanced acidity (estimated pKa ~2.9–3.2 vs. 5.00 for non-fluorinated analog) ensures substantial ionization at physiological pH for optimal aqueous solubility of fragment hits . The rigid cyclobutane core reduces entropic penalties upon target binding compared to more flexible carboxylic acid fragments.

GPCR-Targeted Drug Discovery Programs Requiring Conformational Restriction

Structure-activity relationship studies in GPCR-targeted programs benefit from the conformational rigidity imposed by the 1,3-disubstituted cyclobutane scaffold of the target compound [1]. The quaternary C1 center (methyl + carboxylic acid) combined with the C3 trifluoromethyl group restricts rotational freedom and pre-organizes the pharmacophoric elements for target engagement. Recent patent applications (WO2023056123, US20230192645) describing derivatives of this compound in neurodegenerative disease models suggest particular relevance for CNS-penetrant GPCR modulators where conformational pre-organization can enhance target selectivity [2].

Agrochemical Discovery Leveraging Fluorinated Cyclobutane Carboxylic Acid Intermediates

The CF₃-cyclobutane motif has been validated in agrochemical contexts, as shown by the synthesis and evaluation of CF₃-cyclobutane analogues of the herbicides Pinoxaden and Tebutam . The target compound serves as a versatile carboxylic acid intermediate for amide coupling or esterification to generate diverse agrochemical candidate libraries. The resistance to metabolic clearance observed for the CF₃-cyclobutane group in some cases is particularly relevant for agrochemical applications requiring environmental persistence or prolonged target site exposure.

Quote Request

Request a Quote for 1-Methyl-3-(trifluoromethyl)cyclobutane-1-carboxylic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.